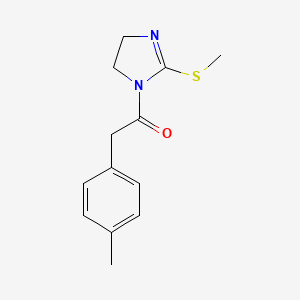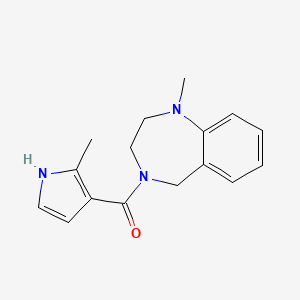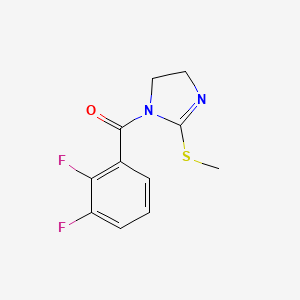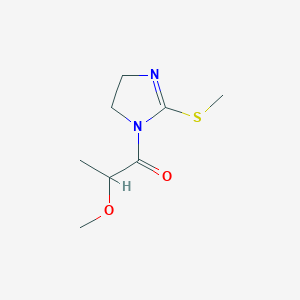
2-Methoxy-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)propan-1-one, also known as MDPK or Methylenedioxyprovalerone, is a synthetic compound that belongs to the cathinone family. It is a potent stimulant drug that has been used for recreational purposes, but it also has potential applications in scientific research.
Mécanisme D'action
2-Methoxy-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)propan-1-one acts as a potent stimulant by increasing the release and blocking the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to increased activity in the central nervous system and a feeling of euphoria. However, the exact mechanism of action of 2-Methoxy-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)propan-1-one is not fully understood and requires further research.
Biochemical and Physiological Effects:
2-Methoxy-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)propan-1-one has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause anxiety, paranoia, and hallucinations at higher doses. Long-term use of 2-Methoxy-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)propan-1-one can lead to addiction, tolerance, and withdrawal symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methoxy-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)propan-1-one in lab experiments is its potency and similarity to other cathinone compounds, which allows for comparisons and further investigation into the dopamine and serotonin systems in the brain. However, the potential for addiction and adverse effects on the cardiovascular system and mental health must be taken into consideration when using 2-Methoxy-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)propan-1-one in lab experiments.
Orientations Futures
There are a number of future directions for research on 2-Methoxy-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)propan-1-one, including further investigation into its mechanism of action and its effects on the dopamine and serotonin systems in the brain. Additionally, research on the potential therapeutic applications of 2-Methoxy-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)propan-1-one, such as in the treatment of depression or addiction, could be explored. Finally, studies on the long-term effects of 2-Methoxy-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)propan-1-one use and its potential for harm reduction strategies could be conducted.
Méthodes De Synthèse
2-Methoxy-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)propan-1-one can be synthesized through a multi-step process that involves the reaction of 4-methylpropiophenone with paraformaldehyde, followed by reduction with sodium borohydride to produce 3,4-methylenedioxyphenyl-2-propanone. This compound is then reacted with thioacetamide to produce 2-methylthio-1-(3,4-methylenedioxyphenyl)propan-1-one. Finally, this compound is reacted with methyl iodide to produce 2-Methoxy-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)propan-1-one.
Applications De Recherche Scientifique
2-Methoxy-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)propan-1-one has potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to have similar effects to other cathinone compounds, such as methylone and mephedrone, which have been used in research on the dopamine and serotonin systems in the brain. 2-Methoxy-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)propan-1-one could be used to further investigate these systems and their role in drug addiction and other neurological disorders.
Propriétés
IUPAC Name |
2-methoxy-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S/c1-6(12-2)7(11)10-5-4-9-8(10)13-3/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILMSSFAVARGHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN=C1SC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-Methylpyrrol-2-yl)-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]methanone](/img/structure/B7584259.png)
![4-[(4-Methyl-1,4-diazaspiro[5.5]undecan-1-yl)methyl]-1,3-thiazole](/img/structure/B7584267.png)
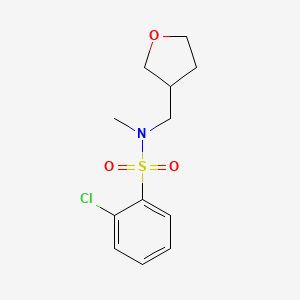
![1-(2-Chloroprop-2-enyl)-4-methyl-1,4-diazaspiro[5.5]undecane](/img/structure/B7584282.png)
![4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane](/img/structure/B7584290.png)

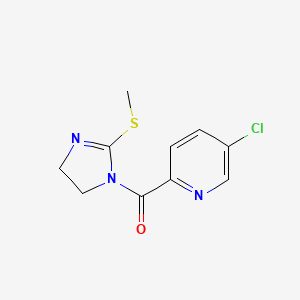
![N-[(1-methylpyrrol-2-yl)methyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide](/img/structure/B7584306.png)
![2-[3-hydroxy-N-(2-methylpropyl)anilino]-1-morpholin-4-ylethanone](/img/structure/B7584319.png)
